Structural Differentiation: Pyrazin-2-yl vs. Pyridin or Phenyl Substitution on the Pyrazole Core
The 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold in CAS 2034602-20-3 is structurally distinct from the more common pyridin-2-yl or phenyl-substituted pyrazole cores found in approved agents like axitinib, ruxolitinib, or the clinical-stage PDE10A inhibitor Mardepodect (PF-2545920). The pyrazine ring introduces an additional endocyclic nitrogen atom (pKa ≈ 0.6) relative to pyridine (pKa ≈ 5.2), which alters the hydrogen-bond acceptor capacity, π-stacking geometry, and overall electron distribution of the heterocyclic system [1]. In class-level SAR for Akt1 inhibitors, switching a pyrazine substituent to pyridine on analogous pyrazole-carboxamide scaffolds resulted in IC50 shifts exceeding 10-fold [2].
| Evidence Dimension | Heterocyclic ring electronics and H-bond acceptor strength |
|---|---|
| Target Compound Data | Pyrazin-2-yl (two endocyclic N atoms; pKa conjugate acid ≈ 0.6) |
| Comparator Or Baseline | Pyridin-2-yl (one endocyclic N; pKa conjugate acid ≈ 5.2); Phenyl (no endocyclic N) |
| Quantified Difference | ΔpKa ≈ 4.6 units; >10-fold Akt1 IC50 shift reported for pyrazine-to-pyridine swap in related pyrazole-carboxamide series [2] |
| Conditions | Inferred from Akt1 enzymatic assay (Zhan et al., Eur J Med Chem 2016) on pyrazol-furan carboxamide analogues |
Why This Matters
The pyrazine moiety's distinct electronic profile may confer a unique kinase selectivity fingerprint compared to pyridine- or phenyl-substituted analogs, directly impacting procurement decisions for kinase inhibitor screening cascades.
- [1] PubChem. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide. Compound Summary, CID 121019980. National Center for Biotechnology Information (2025). View Source
- [2] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. View Source
